molecular formula C25H32N2O6 B12140561 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one

Cat. No.: B12140561
M. Wt: 456.5 g/mol
InChI Key: VHGIFZIMKCAMAC-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Formation of the Pyrrolin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolin-2-one core.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Addition of the Hydroxy Group: The hydroxy group is typically introduced through oxidation reactions.

    Attachment of the Methoxy and Propoxyphenyl Groups: These groups are added through electrophilic aromatic substitution reactions.

    Incorporation of the Furyl Carbonyl Group: This step involves the addition of the furyl carbonyl group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Acylation: The compound can undergo acylation reactions to introduce new acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Acylation: Acyl chlorides and anhydrides are commonly used reagents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: The compound may affect intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the propoxy group.

    1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the methoxy group.

    1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the methyl group on the furyl ring.

These comparisons highlight the unique combination of functional groups in 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H32N2O6/c1-6-14-32-18-11-9-17(15-20(18)31-5)22-21(23(28)19-10-8-16(2)33-19)24(29)25(30)27(22)13-7-12-26(3)4/h8-11,15,22,29H,6-7,12-14H2,1-5H3

InChI Key

VHGIFZIMKCAMAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OC

Origin of Product

United States

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